Cas no 773126-32-2 (3-Amino-3-(oxolan-3-yl)propanoic Acid)

3-Amino-3-(oxolan-3-yl)propanoic acid is a non-proteinogenic β-amino acid featuring a tetrahydrofuran (oxolane) substituent at the β-position. This compound is of interest in medicinal chemistry and peptide research due to its constrained cyclic ether moiety, which can influence conformational stability and bioavailability. The oxolane ring introduces steric and electronic effects, potentially enhancing binding affinity or metabolic resistance in bioactive molecules. Its bifunctional structure—combining an amino group and a carboxylic acid—makes it a versatile building block for synthetic modifications, such as peptide coupling or derivatization. The compound is particularly valuable for designing peptidomimetics or probing structure-activity relationships in drug discovery.
3-Amino-3-(oxolan-3-yl)propanoic Acid structure
773126-32-2 structure
Product Name:3-Amino-3-(oxolan-3-yl)propanoic Acid
CAS No:773126-32-2
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD06206407
CID:536327
PubChem ID:11309662
Update Time:2025-10-30

3-Amino-3-(oxolan-3-yl)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Furanpropanoic acid, b-aminotetrahydro-
    • 3-amino-3-(oxolan-3-yl)propanoic Acid
    • (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid
    • 3-Amino-3-(oxolan-3-yl)propanoic Acid
    • MDL: MFCD06206407
    • Inchi: 1S/C7H13NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)
    • InChI Key: XXVHEYJMCXECKB-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)C(CC(=O)O)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Topological Polar Surface Area: 72.6

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Additional information on 3-Amino-3-(oxolan-3-yl)propanoic Acid

Comprehensive Overview of 3-Amino-3-(oxolan-3-yl)propanoic Acid (CAS No. 773126-32-2): Structure, Applications, and Research Insights

3-Amino-3-(oxolan-3-yl)propanoic Acid (CAS 773126-32-2), a specialized non-proteinogenic amino acid derivative, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This compound, characterized by a tetrahydrofuran (oxolane) ring linked to an amino acid backbone, serves as a versatile building block in drug discovery and peptide engineering. Its molecular formula, C7H13NO3, and chiral center offer opportunities for stereoselective synthesis, aligning with the growing demand for enantiopure intermediates in modern therapeutics.

Recent studies highlight the role of 3-Amino-3-(oxolan-3-yl)propanoic Acid in designing peptidomimetics—a hot topic in drug development to overcome limitations of traditional peptides. Researchers are exploring its potential in modulating protein-protein interactions (PPIs), a frontier in targeting previously "undruggable" pathways. The compound's oxolane ring introduces conformational constraints, mimicking secondary structures like β-turns, which are crucial for biological activity. This aligns with trending searches such as "PPI inhibitors 2024" and "constrained amino acids in drug design," reflecting industry interest.

In synthetic chemistry, CAS 773126-32-2 is valued for its compatibility with solid-phase peptide synthesis (SPPS) and click chemistry approaches. A 2023 Journal of Medicinal Chemistry study demonstrated its incorporation into macrocyclic compounds targeting inflammatory markers—addressing popular queries like "new anti-inflammatory scaffolds." The compound's carboxyl and amino groups enable diverse derivatization, supporting the development of targeted drug conjugates (TDCs), another rapidly growing field.

Beyond pharmaceuticals, 3-Amino-3-(oxolan-3-yl)propanoic Acid shows promise in biomaterials science. Its amphiphilic nature facilitates the creation of self-assembling peptides for tissue engineering—a topic with rising search volumes like "peptide hydrogels for regenerative medicine." The oxolane moiety enhances metabolic stability compared to linear analogs, addressing a key challenge in peptide-based therapeutics degradation.

Analytical characterization of 773126-32-2 typically involves HPLC-MS and NMR spectroscopy, with particular attention to its stereochemical purity. Recent advancements in continuous flow synthesis have improved the production efficiency of such chiral building blocks, responding to industry needs for scalable green chemistry solutions—frequently searched terms include "sustainable amino acid synthesis."

Ongoing research explores the compound's potential in neurological applications, with preliminary data suggesting activity at GABAergic systems. This connects to trending health topics like "blood-brain barrier penetrating peptides." However, unlike conventional neurotransmitters, its rigidified structure may offer subtype selectivity—a subject of multiple 2024 patent applications.

From a commercial perspective, 3-Amino-3-(oxolan-3-yl)propanoic Acid is available as a research-grade chemical from specialty suppliers, with pricing reflecting its high purity (>98%) and chiral integrity. The compound's stability under physiological pH makes it suitable for in vivo studies, though researchers should confirm compatibility with specific biological assays—a common consideration reflected in search queries like "amino acid stability in PBS."

Future directions may explore its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms. The compound's balanced lipophilicity (LogP ~0.5) and hydrogen bonding capacity position it as a promising linker component, addressing the persistent challenge of oral peptide bioavailability—a top search term in pharmaceutical development circles.

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